3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid

Description

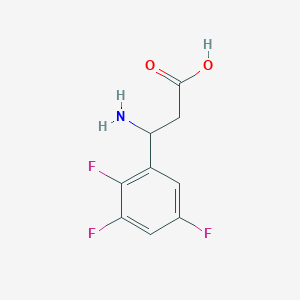

3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid is a fluorinated β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at the β-carbon and a 2,3,5-trifluorophenyl aromatic ring. The fluorine atoms at the 2-, 3-, and 5-positions on the phenyl ring confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

682803-76-5 |

|---|---|

Molecular Formula |

C9H8F3NO2 |

Molecular Weight |

219.16 g/mol |

IUPAC Name |

3-amino-3-(2,3,5-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-4-1-5(7(13)3-8(14)15)9(12)6(11)2-4/h1-2,7H,3,13H2,(H,14,15) |

InChI Key |

KOTJNQNNQSEHHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(CC(=O)O)N)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include other 3-phenylpropanoic acid derivatives (3-PPAs) with varying substituents. Key comparisons are summarized below:

Table 1: Structural Comparison of Selected 3-PPA Derivatives

Key Observations :

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group (-CF3) in 3-(2-Trifluoromethylphenyl)propionic acid introduces bulkier steric hindrance compared to individual fluorine atoms in the target compound. This affects crystal packing and solubility .

- Halogen Effects : The diiodo compound exhibits significantly higher molecular weight (502.98 g/mol) due to iodine’s large atomic radius, which reduces solubility in polar solvents compared to fluorinated analogs.

Physicochemical Properties

Fluorine’s electronegativity and small atomic radius influence acidity, polarity, and lipophilicity:

Table 2: Physicochemical Properties

*Estimated based on analogous fluorinated β-amino acids.

Analysis :

- The target compound’s amino group lowers the carboxyl group’s pKa compared to non-amino analogs (e.g., 3-(2-Trifluoromethylphenyl)propionic acid) due to intramolecular hydrogen bonding .

- The diiodo compound shows reduced lipophilicity (LogP = -0.8) owing to iodine’s polarizable nature and the hydroxyl group’s hydrophilicity.

Biological Activity

3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid is an amino acid derivative notable for its trifluorophenyl substituent, which significantly influences its biological activity and potential applications in medicinal chemistry. This compound's unique structure enhances its binding affinity to various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid is , with a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group contributes to its lipophilicity and pharmacokinetic properties, which are crucial for its interaction with biological systems.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The trifluorophenyl group enhances binding affinity, while the amino group can participate in hydrogen bonding, influencing the compound's biological effects. This dual functionality allows for modulation of enzyme activity and receptor interactions .

Enzyme Inhibition

Research indicates that 3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid may inhibit various enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are critical targets in cancer therapy .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid | HDAC | TBD | |

| 3-(Trifluoromethyl)phenylalanine | Various | TBD | |

| 3-(Trifluoromethyl)benzylamine | Various | TBD |

Cancer Research

In vitro studies have demonstrated that derivatives of 3-Amino-3-(2,3,5-trifluorophenyl)propanoic acid exhibit antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this amino acid have shown significant inhibition of HCT-116 colorectal cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Figure 1: Antiproliferative Effects on HCT-116 Cells

- Control Group: Unexposed cells.

- Treated Group: Cells exposed to 0.13 mg/mL of the compound showed notable morphological changes indicative of apoptosis.

Interaction Studies

Further exploration into the binding interactions of this compound has revealed its potential as a lead compound in drug development. The trifluoromethyl group appears to enhance the lipophilicity and overall binding affinity to target proteins, facilitating more effective inhibition of enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.